molecular formula C25H25NO4 B11532573 ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-[3-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-[3-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11532573
M. Wt: 403.5 g/mol
InChI Key: WIWRVLXQJQDEQO-JWGURIENSA-N
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Description

ETHYL (4Z)-2-METHYL-1-(4-METHYLPHENYL)-5-OXO-4-{[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Properties

Molecular Formula

C25H25NO4

Molecular Weight

403.5 g/mol

IUPAC Name

ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-[(3-prop-2-enoxyphenyl)methylidene]pyrrole-3-carboxylate

InChI

InChI=1S/C25H25NO4/c1-5-14-30-21-9-7-8-19(15-21)16-22-23(25(28)29-6-2)18(4)26(24(22)27)20-12-10-17(3)11-13-20/h5,7-13,15-16H,1,6,14H2,2-4H3/b22-16-

InChI Key

WIWRVLXQJQDEQO-JWGURIENSA-N

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC(=CC=C2)OCC=C)C3=CC=C(C=C3)C)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC(=CC=C2)OCC=C)C3=CC=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

The synthesis of ETHYL (4Z)-2-METHYL-1-(4-METHYLPHENYL)-5-OXO-4-{[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves several steps. One common synthetic route includes the condensation of appropriate aldehydes and ketones, followed by cyclization and esterification reactions. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

    Condensation: It can participate in condensation reactions to form larger molecules.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and specific catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

ETHYL (4Z)-2-METHYL-1-(4-METHYLPHENYL)-5-OXO-4-{[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism by which ETHYL (4Z)-2-METHYL-1-(4-METHYLPHENYL)-5-OXO-4-{[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to ETHYL (4Z)-2-METHYL-1-(4-METHYLPHENYL)-5-OXO-4-{[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE include other pyrrole derivatives and chalcone analogs. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

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